![molecular formula C11H13ClN2O2 B1389416 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride CAS No. 1158498-69-1](/img/structure/B1389416.png)
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride
Overview
Description
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride (MPAH) is a synthetic compound that has been used in scientific research for a number of purposes. It is a hydrochloride salt of 3-(2-methyl-1H-benzoimidazol-5-yl)-propionic acid (MPA) and is often referred to as a “prodrug”. The hydrochloride form of MPAH is more stable than the free acid form and is easier to handle in lab experiments. This compound has been used in a variety of scientific research applications, including as a reagent in organic syntheses, as a model compound to study the mechanism of action of drugs, and as a tool to study the biochemical and physiological effects of drugs.
Scientific Research Applications
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic syntheses, as a model compound to study the mechanism of action of drugs, and as a tool to study the biochemical and physiological effects of drugs. In addition, 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has been used to study the effects of drugs on the human body, as well as to study the effects of drugs on various types of cells.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride is not well understood. However, it is believed that the compound acts as an agonist at the G-protein coupled receptor, which is involved in the regulation of signal transduction pathways. The compound has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has been found to have anti-inflammatory, anti-allergic, and anti-tumor effects. It has also been found to have neuroprotective effects, as well as to have effects on blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound, and it is easy to handle in lab experiments. In addition, it is non-toxic and has a low cost. However, there are also some limitations to using 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride in lab experiments. For example, it is a synthetic compound and is not naturally occurring, so it may not be suitable for some types of experiments. In addition, it is not well understood, so it may not be suitable for some types of experiments.
Future Directions
There are a number of potential future directions for the use of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride in scientific research. One potential future direction is to further study the mechanism of action of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride and its effects on the human body. In addition, further research could be conducted to study the effects of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride on various types of cells, as well as to study the effects of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride on diseases such as cancer and Alzheimer’s disease. Finally, further research could be conducted to develop new synthetic methods for the synthesis of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride and to develop new uses for 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride in scientific research.
properties
IUPAC Name |
3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7;/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIIGIOLGBNWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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